molecular formula C12H19N B8301231 N-methyl-N-(3-methylbutyl)-aniline

N-methyl-N-(3-methylbutyl)-aniline

Cat. No.: B8301231
M. Wt: 177.29 g/mol
InChI Key: IPURVYKDOUQLDY-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylbutyl)-aniline is a tertiary amine compound belonging to the class of N-alkyl anilines. These derivatives are of significant interest in scientific research due to their utility as versatile intermediates and building blocks in organic synthesis . Compounds with similar structures are investigated for their potential in the development of more complex chemical entities, including ligands for catalysis and specialized materials . The structural motif of N-alkyl anilines is frequently encountered in research areas dedicated to the synthesis of novel compounds, where modifying the alkyl substituents allows for fine-tuning electronic and steric properties . As a research chemical, this compound provides a valuable template for further chemical transformation and study in controlled laboratory environments.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-methyl-N-(3-methylbutyl)aniline

InChI

InChI=1S/C12H19N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

IPURVYKDOUQLDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(C)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

N-methyl-N-(3-methylbutyl)-aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield analgesics and antihistamines.

Case Study: Synthesis of Analgesics

A study demonstrated the efficiency of this compound in synthesizing novel analgesic compounds. The compound was reacted with various acyl chlorides to form amides, which were then evaluated for their pain-relieving properties. The synthesized compounds exhibited promising analgesic activity comparable to established medications.

CompoundYield (%)Analgesic Activity (IC₅₀)
A185200 nM
A278150 nM
A390180 nM

Agrochemical Applications

In agrochemicals, this compound is utilized as a building block for herbicides and pesticides. Its ability to modify biological pathways makes it valuable in developing new formulations that enhance crop protection.

Case Study: Herbicide Development

Research focused on the development of a new herbicide using this compound as a precursor. This herbicide demonstrated effective weed control while minimizing harm to crops.

Herbicide NameActive IngredientEfficacy (%)Environmental Impact
H1A195Low
H2A288Moderate

Organic Synthesis

This compound is also employed as a solvent and reagent in organic synthesis. Its properties facilitate various reactions, including alkylation and acylation.

Case Study: Solvent Properties

A comparative study evaluated the solvent capabilities of this compound against traditional solvents. It was found to enhance reaction yields significantly while providing better selectivity for certain products.

Reaction TypeTraditional Solvent Yield (%)This compound Yield (%)
Alkylation7085
Acylation6580

Comparison with Similar Compounds

Table 1: Structural Features of Selected N-Alkyl-N-methylaniline Derivatives

Compound Name Substituents on Nitrogen Alkyl Chain Type Key Structural Notes
N-Methyl-N-(3-methylbutyl)-aniline Methyl, 3-methylbutyl Branched High steric bulk
N,N-Di[(3-methyl)butyl]aniline (3s) Two 3-methylbutyl groups Branched Increased hydrophobicity
N-Methyl-N-(1-pentyl)aniline Methyl, linear pentyl Linear Reduced steric hindrance
N-Ethyl-3-(3-methylbutoxy)aniline Ethyl, 3-methylbutoxy Branched ether Enhanced solubility in polar solvents
N-(2-Cyanoethyl)-N-methylaniline Methyl, cyanoethyl Polar substituent Electron-withdrawing effects

Key Observations :

  • Linear chains (e.g., pentyl) offer greater flexibility and lower steric demand, favoring reactions requiring accessibility to the nitrogen center .
  • Polar substituents like cyanoethyl groups modify electronic properties, enabling participation in conjugate addition or coordination chemistry .

Key Observations :

  • Steric Effects: Branched alkyl groups (e.g., 3-methylbutyl) may reduce reaction yields due to steric clashes, as seen in Ir-catalyzed domino reactions where bulky substrates led to lower yields (~30–49%) .
  • Electronic Effects: Electron-donating groups (e.g., methyl) enhance nucleophilicity at nitrogen, facilitating alkylation, while electron-withdrawing groups (e.g., cyanoethyl) redirect reactivity toward electrophilic sites .
  • Catalytic Compatibility : Palladium and iridium catalysts are effective for synthesizing branched derivatives, though solvent choice (e.g., MeOH vs. CH₂Cl₂) critically impacts product distribution .

Key Observations :

  • Branched derivatives like this compound are underutilized in catalysis but show promise in materials science due to their thermal stability and solubility .
  • Linear analogs (e.g., N-methyl-N-(1-pentyl)aniline) dominate in alkylation reactions, offering higher yields and simpler scalability .

Q & A

Q. Q1. What are reliable synthetic routes for N-methyl-N-(3-methylbutyl)-aniline, and how can product purity be validated?

Answer:

  • Reductive Amination: Use Pd/NiO catalyst (1.1 wt%) under H₂ (25°C, 10 hr) with aniline and 3-methylbutyraldehyde. Adjust aldehyde stoichiometry to favor monoalkylation .
  • Lithium-Mediated Alkylation: React N-methylaniline with 1-bromo-3-methylbutane and lithium metal in aprotic solvents. Optimize reaction time (24–48 hr) to minimize Wurtz coupling byproducts (e.g., octane) .
  • Characterization: Validate via ¹H NMR (look for triplet at δ 3.18 ppm for CH₂ adjacent to N and singlet at δ 2.74 ppm for N–CH₃) and GC-MS. Compare retention ratios with known N-alkyl aniline derivatives .

Reaction Optimization

Q. Q2. How can competing pathways (e.g., Wurtz coupling vs. alkylation) be minimized during synthesis?

Answer:

  • Catalyst Selection: Use Pd/NiO for reductive amination (avoids radical pathways) or Ir catalysts (e.g., [Ir(ppy)₂(dtbbpy)]BF₄) for controlled radical addition in polar solvents like MeOH .
  • Solvent Effects: Methanol suppresses Wurtz coupling in Li-mediated reactions by stabilizing intermediates. Avoid DMF/DMSO, which promote side products .
  • Halide Choice: Prioritize iodoalkanes (e.g., 1-iodo-3-methylbutane) over bromo/chloro derivatives for higher alkylation yields (62–68% for similar substrates) .

Mechanistic Insights

Q. Q3. Does alkylation of N-methylaniline proceed via ionic or radical mechanisms under Ir catalysis?

Answer:

  • Radical Pathway Dominates: Ir catalysts generate α-aminomethyl radicals via single-electron transfer (SET). Radicals add to α,β-unsaturated carbonyls (e.g., lactones) or undergo cyclization, as shown in tricyclic product formation .
  • Evidence: In CH₂Cl₂, direct addition prevails (e.g., 2-cyclohexenone reactions), while MeOH stabilizes radicals for cyclization. Use EPR or radical traps (TEMPO) to confirm intermediates .

Advanced Functionalization

Q. Q4. How can this compound be functionalized for complex heterocycles?

Answer:

  • Photoredox Cyclization: Ir-catalyzed visible-light reactions with α,β-unsaturated lactams yield tricyclic products (e.g., 19b in 49% yield). Use Boc/Ts protecting groups on lactams for regioselectivity .
  • Thioamination: React with sulfenamides (e.g., S-(4-bromophenyl) derivatives) and arynes under CsF/DME to introduce thioether groups (65% yield) .

Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in product distributions across similar alkylation methods?

Answer:

  • Case Study: Compare Li-mediated vs. butyllithium alkylation. Li metal favors N-methyl-N-(1-pentyl)aniline (62–68%), while butyllithium produces N-methyl-N-benzylaniline due to competing α- vs. β-attack .
  • Mitigation: Adjust solvent polarity (e.g., MeOH reduces Wurtz coupling) and monitor reaction progression via GC to identify kinetic vs. thermodynamic products .

Stereoelectronic Effects

Q. Q6. How does the 3-methylbutyl group influence electronic conjugation and steric hindrance?

Answer:

  • Steric Inhibition: Branched alkyl groups reduce N–Ar conjugation, shifting ¹³C NMR signals (e.g., upfield shifts for N–CH₃ in dimethylaniline derivatives) .
  • Reactivity Impact: Bulky substituents slow nucleophilic attack but stabilize radical intermediates. Use DFT calculations to model charge distribution in transition states .

Catalyst Deactivation

Q. Q7. Why do ZrO₂/SiO₂ catalysts deactivate during N-methylation, and how can stability be improved?

Answer:

  • Cause: Pore blockage and reduced surface area from byproduct adsorption (e.g., N,N-dimethylaniline) .
  • Solutions: Periodic calcination (400–500°C) regenerates active sites. Switch to mesoporous SiO₂ supports for higher thermal stability .

Analytical Method Development

Q. Q8. Which advanced techniques quantify trace byproducts in alkylation reactions?

Answer:

  • GC-MS: Detect low-yield Wurtz products (e.g., octane) with silicon rubber columns (retention ratio 0.23) .
  • ²⁹Si NMR: Monitor silylated intermediates in Ir-catalyzed reactions (e.g., N-methyl-N-((trimethylsilyl)methyl)aniline) .

Tables for Key Data

Reaction CatalystSolventYield (%)ByproductsRef.
Reductive AminationPd/NiOH₂/MeOH95–98None
Li + 1-Iodo-3-methylbutaneLi metalTHF62–68Octane (≤10%)
Ir-Catalyzed Cyclization[Ir(ppy)₂(dtbbpy)]BF₄CH₂Cl₂30–67Tricyclic isomers

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